2-Iodo-4,6-bis(trifluoromethyl)pyridine
CAS No.: 1806575-55-2
Cat. No.: VC11680768
Molecular Formula: C7H2F6IN
Molecular Weight: 340.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806575-55-2 |
---|---|
Molecular Formula | C7H2F6IN |
Molecular Weight | 340.99 g/mol |
IUPAC Name | 2-iodo-4,6-bis(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C7H2F6IN/c8-6(9,10)3-1-4(7(11,12)13)15-5(14)2-3/h1-2H |
Standard InChI Key | ZZQFNACXZDDIKE-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N=C1C(F)(F)F)I)C(F)(F)F |
Canonical SMILES | C1=C(C=C(N=C1C(F)(F)F)I)C(F)(F)F |
Introduction
Chemical and Physical Properties
Structural Characteristics
The molecular structure of 2-iodo-4,6-bis(trifluoromethyl)pyridine features a pyridine ring substituted with three functional groups: iodine at position 2 and two -CF₃ groups at positions 4 and 6. This arrangement creates a sterically hindered and electron-deficient aromatic system. The iodine atom provides a site for cross-coupling reactions, while the -CF₃ groups enhance lipophilicity and metabolic stability, traits highly sought after in agrochemical and pharmaceutical design .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 1806575-55-2 |
Molecular Formula | C₇H₂F₆IN |
Molecular Weight | 340.99 g/mol |
Density | N/A |
Melting/Boiling Points | N/A |
Flash Point | N/A |
Note: Experimental data on physical properties remain limited in published literature .
Synthetic Methodologies
Copper-Mediated Trifluoromethylation
The synthesis of 2,6-bis(trifluoromethyl)pyridine provides a template for related compounds. As described in ChemicalBook , (trifluoromethyl)trimethylsilane (Me₃SiCF₃) reacts with AgF and Cu powder in DMF to form CuCF₃, which subsequently substitutes halogens on pyridine rings. Applying this method to 2-iodo-4,6-dibromopyridine could yield the target compound, though experimental validation is needed.
Reaction Scheme 1: Hypothetical Synthesis Pathway
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Halogenation: 4,6-Dibromopyridine → 2-Iodo-4,6-dibromopyridine (using I₂/KI).
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Trifluoromethylation:
Applications in Agrochemicals and Pharmaceuticals
Agrochemical Intermediates
Trifluoromethylpyridines (TFMPs) are pivotal in crop protection. Fluazifop-butyl, the first commercial TFMP derivative, inhibits acetyl-CoA carboxylase in grasses . The iodine substituent in 2-iodo-4,6-bis(trifluoromethyl)pyridine offers a handle for synthesizing analogs with enhanced bioactivity. For instance, Suzuki-Miyaura coupling with aryl boronic acids could generate novel herbicides or insecticides.
Pharmaceutical Building Blocks
In drug discovery, the -CF₃ group improves pharmacokinetic properties by reducing metabolic degradation. The iodine atom enables late-stage functionalization via cross-coupling (e.g., Heck, Ullmann). A related compound, 2-bromo-5-(trifluoromethyl)pyridine (50488-42-1), is used in antiviral and antibiotic research , underscoring the potential of the iodo analog.
Future Directions
Expanding Synthetic Routes
Developing one-pot methods using NH₄I/Na₂S₂O₄-mediated cyclizations or iridium-catalyzed C–H borylation could streamline production. Catalytic systems that avoid stoichiometric metals (e.g., Cu) would enhance sustainability.
Exploration in Materials Science
The electron-deficient nature of this compound makes it a candidate for:
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Ligands in transition-metal catalysis.
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Building blocks for fluorinated polymers with enhanced thermal stability.
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